7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance of imidazopyridines to purines has prompted extensive research into their pharmacological potential .
Preparation Methods
Chemical Reactions Analysis
7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: Buchwald-Hartwig and Suzuki cross-coupling reactions are frequently used to introduce aryl substituents.
Scientific Research Applications
7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, it can act as a GABA A receptor positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA . Additionally, it may inhibit enzymes such as aromatase, thereby reducing the synthesis of estrogen .
Comparison with Similar Compounds
7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine can be compared to other imidazopyridine derivatives, such as:
7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine: Known for its potential as an anaplastic lymphoma kinase (ALK) inhibitor.
Imidazo[4,5-c]pyridine: Shares similar biological activities but differs in the position of the nitrogen atoms within the ring.
Imidazo[1,2-a]pyridine: Another isomer with distinct pharmacological properties.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
7-chloro-6-methoxy-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClN3O/c1-12-4-2-9-7-6(5(4)8)10-3-11-7/h2-3H,1H3,(H,9,10,11) |
InChI Key |
KOZCALZBQJOKQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1Cl)NC=N2 |
Origin of Product |
United States |
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